1,2-Benzenedimethanol

Description

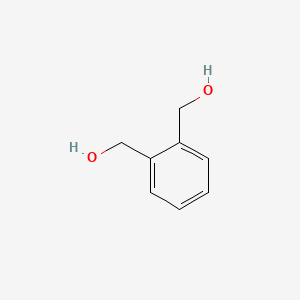

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUZQOKACOLCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060604 | |

| Record name | 1,2-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-14-6 | |

| Record name | 1,2-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3SLJ97BU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,2-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, also known as phthalyl alcohol or o-xylene-α,α'-diol, is an aromatic diol with the chemical formula C₆H₄(CH₂OH)₂.[1][2] It consists of a benzene ring substituted with two adjacent hydroxymethyl groups. This seemingly simple molecule serves as a versatile building block in organic synthesis and has found applications in polymer chemistry and as an intermediate in the preparation of more complex molecules, including those with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the fundamental properties of 1,2-benzenedimethanol, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in drug development.

Chemical and Physical Properties

1,2-Benzenedimethanol is typically a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.16 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 62-65 °C | [4] |

| Boiling Point | 145 °C at 3 mmHg | [5] |

| Solubility | Soluble in water, ethanol, and ether. | [6] |

| Density | 1.074 g/cm³ (estimate) | [5] |

| pKa | 13.96 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

The structural elucidation of 1,2-benzenedimethanol is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic and methylene carbons.

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-benzenedimethanol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the C-O stretching of the primary alcohol appears in the 1000-1050 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of 1,2-benzenedimethanol typically shows a molecular ion peak corresponding to its molecular weight.[4] Common fragmentation patterns can also be observed.

Experimental Protocols

Synthesis of 1,2-Benzenedimethanol via Reduction of Phthalic Anhydride

One common laboratory-scale synthesis of 1,2-benzenedimethanol involves the reduction of phthalic anhydride using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Materials:

-

Phthalic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add a calculated amount of lithium aluminum hydride to the flask, followed by anhydrous diethyl ether or THF to create a suspension.

-

Dissolve phthalic anhydride in anhydrous diethyl ether or THF in a separate flask.

-

Slowly add the phthalic anhydride solution to the LiAlH₄ suspension via the dropping funnel while stirring and maintaining a gentle reflux. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1,2-benzenedimethanol.

Experimental Workflow for Synthesis

Caption: A typical laboratory workflow for the synthesis of 1,2-benzenedimethanol.

Purification by Recrystallization

The crude product can be purified by recrystallization.

Materials:

-

Crude 1,2-benzenedimethanol

-

Recrystallization solvent (e.g., a mixture of toluene and hexane, or water)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude 1,2-benzenedimethanol to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) to dissolve the solid completely.[3][9]

-

If using a two-solvent system, add the second, less-soluble solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.[10]

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

Typical MS Parameters:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5][14][15]

-

Typical ¹H NMR Parameters:

-

Frequency: 400 MHz or higher.

-

Number of Scans: 16 or 32.

-

-

Typical ¹³C NMR Parameters:

-

Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[16][17][18][19][20]

-

Typical FTIR-ATR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 or 32.

-

Role in Drug Development

While 1,2-benzenedimethanol itself is not known to have significant direct biological activity, its rigid ortho-substituted aromatic core makes it a valuable scaffold and linker in the design of more complex and biologically active molecules.

As a Structural Motif

The 1,2-bis(hydroxymethyl)benzene moiety can be found within the structure of various compounds synthesized for biological evaluation. The two hydroxyl groups provide convenient handles for further chemical modifications, allowing for the introduction of diverse functionalities.

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid structure of 1,2-benzenedimethanol can be incorporated into linkers to control the distance and spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex.[21][22][23][]

Logical Relationship of 1,2-Benzenedimethanol as a Linker

Caption: Role of 1,2-benzenedimethanol as a rigid linker in a PROTAC molecule.

Safety and Handling

1,2-Benzenedimethanol is considered to be harmful if swallowed and may cause skin and eye irritation.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1,2-Benzenedimethanol is a fundamental building block in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard laboratory procedures, and its purification can be effectively performed by recrystallization. While not possessing inherent biological activity, its structural features make it a valuable component in the design of more complex molecules, particularly as a rigid linker in the burgeoning field of targeted protein degradation. This guide provides the essential technical information for researchers and scientists to effectively utilize and characterize this versatile compound in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Home Page [chem.ualberta.ca]

- 4. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Phthalic anhydride (PA) and Lithium aluminium hydride (LiAlH4) are two chemical compounds - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. tdi-bi.com [tdi-bi.com]

- 12. fda.gov [fda.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. reddit.com [reddit.com]

- 19. agilent.com [agilent.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

o-Xylene-α,α′-diol synthesis mechanism

An In-depth Technical Guide to the Synthesis of o-Xylene-α,α′-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylene-α,α′-diol, also known as 1,2-bis(hydroxymethyl)benzene or o-phthalyl alcohol, is a significant organic fine chemical and intermediate. Its structural properties make it a valuable component in the synthesis of various materials and pharmaceutical compounds. It serves as a resin additive in synthetic materials and as a crucial intermediate in drug synthesis[1]. This guide provides a detailed examination of the primary synthesis mechanisms for o-Xylene-α,α′-diol, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development.

Core Synthesis Pathways

The synthesis of o-Xylene-α,α′-diol can be achieved through several distinct chemical pathways. The most prominent methods include:

-

Alkaline Hydrolysis of α,α'-Dihalo-o-xylenes: A direct and industrially applicable method involving the nucleophilic substitution of benzylic halides.

-

Reduction of Phthalic Anhydride Derivatives: A route that utilizes readily available feedstocks like phthalic anhydride or its derivative, phthalide, and reduces them to the target diol.

-

Reduction of o-Phthalaldehyde: A straightforward conversion of the corresponding dialdehyde to a diol using standard reducing agents.

This document will elaborate on the mechanisms and experimental details for each of these core pathways.

Synthesis via Hydrolysis of α,α'-Dihalo-o-xylenes

This method is a common industrial process that starts with the halogenated derivative of o-xylene, such as α,α'-dichloro-o-xylene. The mechanism involves a direct nucleophilic substitution where the halide atoms are displaced by hydroxide ions under basic conditions.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a solvent-assisted (SN1) pathway at the benzylic carbons. An alkali, typically sodium hydroxide, provides the hydroxide nucleophile. The use of an organic solvent, such as toluene, during the reaction is crucial as it has been found to suppress the formation of by-products, thereby increasing the selectivity of the reaction[1].

Caption: Hydrolysis of α,α'-Dichloro-o-xylene to o-Xylene-α,α′-diol.

Experimental Protocol

The following protocol is adapted from patent CN102060668A[1].

-

Preparation: Prepare a 5-20% (w/w) aqueous solution of lye (alkali) in a suitable reaction vessel.

-

Addition of Reactants: While maintaining the temperature at 40-50°C, slowly and continuously add α,α'-dichloro-o-xylene and a quantitative amount of toluene solvent into the vessel. The amount of toluene should be between 5% and 15% by mass, relative to the o-dichlorobenzyl[1].

-

Reaction: After the addition is complete, heat the mixture to 95-105°C with stirring to maintain a reflux reaction.

-

Monitoring: Continue the reaction until the concentration of the starting material, α,α'-dichloro-o-xylene, is less than 1% (w/w) in the reaction mixture[1].

-

Workup and Extraction: Cool the mixture to 70°C. Add an additional volume of toluene to perform a back-extraction, which removes unreacted starting material and organic by-products. Separate the aqueous layer from the organic (oil) layer while hot[1].

-

Neutralization and Concentration: Adjust the pH of the remaining aqueous layer to 7.0-7.5 using a 15% hydrochloric acid solution. Concentrate the solution by evaporating approximately 65-75% of the water by mass[1].

-

Crystallization: While still hot, decant the upper liquid layer, separating it from the lower layer containing precipitated salt and water. Allow the decanted liquid to cool, which induces the crystallization of the crude o-Xylene-α,α′-diol product[1].

-

Purification: Collect the crude product by filtration. Recrystallize the crude product from hot water. The solution is allowed to stand at 10-20°C for 3-5 hours, followed by filtration, centrifugation, and drying at 30-50°C to yield the final, purified product[1].

Data Presentation

| Parameter | Value | Source |

| Final Product Purity (GC) | 99.1% | [1] |

| Melting Point | 61.8-63°C | [1] |

| Ash Content | 0.16% | [1] |

| Single-Pass Yield | 63.6% | [1] |

| Total Yield (with mother liquor recovery) | ~82% | [1] |

Synthesis via Reduction of Phthalic Anhydride Derivatives

This pathway involves the catalytic hydrogenation of phthalic anhydride or its intermediate reduction product, phthalide. This method is advantageous due to its potential for high yield and green chemistry principles, avoiding the use of halogenated compounds.

Reaction Mechanism

The synthesis is a two-step reduction process. First, phthalic anhydride is selectively hydrogenated to form phthalide, a lactone. This step is crucial as phthalide is easier to reduce than carboxylic acids[2]. In the second step, the phthalide undergoes further catalytic hydrogenolysis, where the lactone ring is opened and reduced to form the final diol product. This process requires a specialized catalyst and high-pressure conditions to achieve high selectivity and yield.

References

Elucidation of the Chemical Structure of Phthalyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of phthalyl alcohol, also known as 1,2-benzenedimethanol. The document details a standard synthesis protocol and analyzes the spectroscopic data that confirms its molecular structure.

Chemical Identity and Structure

Phthalyl alcohol is a diol in which two hydroxymethyl groups are attached to adjacent carbon atoms on a benzene ring.

| Parameter | Value | Reference |

| Systematic Name | 1,2-Benzenedimethanol | [1][2] |

| Common Name | Phthalyl alcohol, o-Xylene-α,α′-diol | [1] |

| CAS Number | 612-14-6 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

The elucidated structure is as follows:

Figure 1: Chemical Structure of 1,2-Benzenedimethanol

Synthesis of Phthalyl Alcohol

A prevalent method for synthesizing phthalyl alcohol is the catalytic hydrogenation of phthalic anhydride. This process involves the reduction of the anhydride functional group to two primary alcohol groups.

Experimental Protocol: Catalytic Hydrogenation of Phthalic Anhydride

This protocol is based on typical industrial hydrogenation processes.[3]

Materials:

-

Phthalic anhydride

-

Solvent (e.g., 1,2-dichloroethane or an alternative inert solvent)

-

Hydrogenation catalyst (e.g., Copper-chromium oxide, Raney nickel, or a supported noble metal catalyst like Pd/C)

-

High-pressure reactor (autoclave)

-

Hydrogen gas (H₂) source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Charging: A solution of phthalic anhydride is prepared in a suitable solvent (e.g., a 10-30% mass concentration in dichloroethane) and charged into a high-pressure reactor along with the hydrogenation catalyst.[3]

-

Reaction Conditions: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under elevated temperature and pressure. Typical conditions can range from 100-150°C and a hydrogen pressure of 2.0-3.0 MPa.[3]

-

Reaction Monitoring: The reaction is monitored for hydrogen uptake to determine completion.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.

-

Isolation and Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude phthalyl alcohol is then purified by crystallization from a suitable solvent such as water, petroleum ether, or benzene to yield the final product.[2]

Spectroscopic Data for Structural Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phthalyl alcohol exhibits characteristic absorption bands for the hydroxyl and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| ~3300 - 3600 | Strong, Broad | O-H Stretch | Hydroxyl Group (-OH)[4][5][6][7] |

| ~3030 | Medium | C-H Stretch | Aromatic Ring |

| ~2850 - 2950 | Medium | C-H Stretch | Methylene Group (-CH₂) |

| ~1500 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring[5] |

| ~1050 | Strong | C-O Stretch | Primary Alcohol[5][6][7] |

The presence of a strong, broad O-H stretch and a strong C-O stretch are definitive indicators of an alcohol.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| ~4.7 | Singlet | 4H | Methylene Protons (-CH₂) |

| ~2.5 - 4.5 | Broad Singlet | 2H | Hydroxyl Protons (-OH) |

-

The aromatic protons appear as a multiplet in the typical aromatic region.

-

The four protons of the two equivalent methylene groups (-CH₂OH) appear as a single peak, indicating their chemical equivalence.

-

The hydroxyl protons typically appear as a broad singlet which can be exchanged with D₂O.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different types of carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | Quaternary Aromatic Carbons (C-CH₂OH) |

| ~127 - 129 | Aromatic CH Carbons |

| ~60 - 65 | Methylene Carbons (-CH₂)[5][7] |

-

The spectrum shows three distinct signals: one for the methylene carbons attached to the hydroxyl groups, and two for the aromatic carbons (two quaternary and four tertiary CH carbons). The carbon atom bonded to the electron-withdrawing -OH group is deshielded and appears in the 50-80 ppm range.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 120 | Loss of water (M⁺ - H₂O) |

| 107 | Loss of a hydroxymethyl radical (M⁺ - •CH₂OH) |

| 91 | Tropylium ion (C₇H₇⁺), from rearrangement and fragmentation |

The fragmentation of alcohols in a mass spectrometer often proceeds through two main pathways: alpha cleavage and dehydration.[5][6][7][9] The loss of water (m/z 120) is a characteristic dehydration pathway.[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, would lead to the loss of a CH₂OH group.

Workflow for Structure Elucidation

The logical process for determining the structure of phthalyl alcohol involves synthesis followed by a series of analytical validations.

References

- 1. Phthalyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,2-Benzenedimethanol | 612-14-6 [chemicalbook.com]

- 3. CN105646152B - A kind of preparation method of phthalyl alcohol - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Bis(hydroxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-bis(hydroxymethyl)benzene, also known as phthalyl alcohol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Compound Information

-

Compound Name: 1,2-Bis(hydroxymethyl)benzene

-

Synonyms: o-Xylene-α,α′-diol, Phthalyl alcohol, 1,2-Benzenedimethanol

-

CAS Number: 612-14-6

-

Molecular Weight: 138.16 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(hydroxymethyl)benzene in a structured format for easy reference and comparison.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 1,2-bis(hydroxymethyl)benzene provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | m | 4H | Aromatic protons (C₆H₄) |

| ~4.6 | s | 4H | Methylene protons (-CH₂OH) |

| ~3.5 | br s | 2H | Hydroxyl protons (-OH) |

Data sourced from typical spectra and may vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbons (C-CH₂OH) |

| ~128 | Aromatic CH carbons |

| ~63 | Methylene carbons (-CH₂OH) |

Data sourced from typical spectra and may vary slightly based on solvent.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2-bis(hydroxymethyl)benzene shows characteristic absorption bands for the hydroxyl and aromatic groups.

Table 3: IR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Data sourced from typical spectra.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1,2-bis(hydroxymethyl)benzene would show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 1,2-Bis(hydroxymethyl)benzene

| m/z | Relative Intensity (%) | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion) |

| 120 | High | [M - H₂O]⁺ |

| 107 | High | [M - CH₂OH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation patterns are predicted based on chemical structure and may be confirmed by experimental data from sources like the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-bis(hydroxymethyl)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer, for instance, a Bruker DPX-300 instrument operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C.[3]

-

Data Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[3]

-

-

Sample Preparation: As 1,2-bis(hydroxymethyl)benzene is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply the solid sample to the crystal and ensure good contact using the pressure clamp.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

-

Sample Preparation: Dissolve a small amount of 1,2-bis(hydroxymethyl)benzene in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the analyte from any impurities.

-

Program the oven temperature to ensure elution of the compound.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the sample using Electron Ionization (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for the spectroscopic analysis of 1,2-bis(hydroxymethyl)benzene.

Caption: General workflow for the spectroscopic analysis of 1,2-bis(hydroxymethyl)benzene.

Caption: Correlation of the molecular structure with its key spectroscopic signals.

References

An In-Depth Technical Guide to 1,2-Benzenedimethanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Benzenedimethanol (also known as o-Xylene-α,α'-diol or Phthalyl alcohol). It includes key quantitative data, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

1,2-Benzenedimethanol is an organic compound classified as an aromatic diol.[1] At room temperature, it typically presents as a white to pale cream crystalline solid or powder.[1][2][3] This compound serves as a valuable raw material and intermediate in various fields of chemical synthesis, including the production of polymers, resins, and pharmaceuticals.[1][4]

Data Summary Table

For ease of comparison and reference, the key quantitative properties of 1,2-Benzenedimethanol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [4][5] |

| Molecular Weight | 138.16 g/mol | [6] |

| CAS Number | 612-14-6 | [1][4][7] |

| Appearance | White to pale cream crystals or powder | [1][2] |

| Melting Point | 61-65 °C | [3][7][8] |

| Boiling Point | 145 °C at 3 mmHg | [3] |

| Water Solubility | 158 g/L | [1][3] |

| General Solubility | Soluble in water, ether, ethanol, and benzene | [3][4] |

| pKa (Predicted) | 13.96 ± 0.10 | [1][3] |

| Flash Point | 145 °C | [3][8] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 1,2-Benzenedimethanol.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) groups and the benzene ring.[5]

Chemical Synthesis and Experimental Protocols

1,2-Benzenedimethanol can be synthesized through various methods, most notably via the reduction of phthalic acid derivatives or the hydrogenation of phthalic anhydride.

Experimental Protocol: Synthesis via Hydrogenation of Phthalic Anhydride

This method, adapted from patented industrial processes, provides an efficient route to 1,2-Benzenedimethanol.[10]

Objective: To synthesize 1,2-Benzenedimethanol by the catalytic hydrogenation of a phthalic anhydride solution.

Materials:

-

Phthalic anhydride

-

Toluene (or other suitable solvent like γ-butyrolactone)

-

Hydrogen gas (H₂)

-

Catalyst: Palladium on activated carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃)

-

Continuous fixed-bed reactor system

Procedure:

-

Preparation of Reactant Solution: Prepare a 15% (w/w) solution of phthalic anhydride in toluene.

-

Catalyst Loading: Load the continuous fixed-bed reactor with 50 mL of the chosen palladium-based catalyst.

-

Reaction Execution:

-

Pump the phthalic anhydride solution into the reactor.

-

Introduce hydrogen gas concurrently.

-

Maintain the following reaction conditions:

-

Reaction Temperature: 100°C

-

Reaction Pressure: 2.0 MPa

-

Hydrogen/Phthalic Anhydride Molar Ratio: 100

-

Liquid Hourly Space Velocity (LHSV): 1.0 h⁻¹

-

-

-

Reaction Monitoring: The reaction can be run continuously for extended periods (e.g., 300 hours). Monitor the output for product conversion.

-

Product Isolation and Purification:

-

Collect the hydrogenation product mixture from the reactor outlet.

-

Subject the mixture to crystallization separation to isolate the 1,2-Benzenedimethanol.

-

Analyze the final product for yield and purity (e.g., via Gas Chromatography). Expected yields can be around 70.5% with a purity of approximately 72.8%.[10]

-

Logical Workflow for Synthesis

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2-Benzenedimethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1,2-Benzenedimethanol CAS#: 612-14-6 [m.chemicalbook.com]

- 4. 1,2-Benzenedimethanol, 97% | Fisher Scientific [fishersci.ca]

- 5. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,2-Benzenedimethanol(612-14-6) 1H NMR [m.chemicalbook.com]

- 10. CN105646152A - Preparation method of 1, 2-benzenedimethanol - Google Patents [patents.google.com]

Synthesis of 1,2-Benzenedimethanol from Phthalaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 1,2-benzenedimethanol (also known as phthalyl alcohol or 1,2-bis(hydroxymethyl)benzene) from phthalaldehyde and its derivatives. The core of this transformation lies in the reduction of the two aldehyde functionalities. This document details the most common and effective methods, including metal hydride reductions and catalytic hydrogenations, providing structured data, detailed experimental protocols, and workflow visualizations to aid in laboratory application.

Introduction

1,2-Benzenedimethanol is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, polymers, and ligands for catalysis. Its synthesis from readily available phthalaldehyde derivatives is a fundamental transformation in organic chemistry. The primary challenge and goal of this synthesis are the efficient and high-yielding reduction of both carbonyl groups to primary alcohols without over-reduction or unwanted side reactions.

Synthetic Methodologies

The conversion of phthalaldehyde to 1,2-benzenedimethanol is exclusively a reduction reaction. The two principal methods employed are reduction by metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction

Complex metal hydrides are powerful and versatile reducing agents capable of efficiently reducing aldehydes to primary alcohols.[1] The most common reagents for this transformation are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[2]

-

Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent that reduces aldehydes, ketones, esters, and carboxylic acids.[2] It reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[3][4] Due to its high reactivity, it is particularly effective for the reduction of ester derivatives of phthalic acid to 1,2-benzenedimethanol.[2]

-

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄.[5] It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions.[5] Its key advantage is its compatibility with protic solvents like methanol, ethanol, and even water, which makes the procedure safer and more convenient.[6]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of carbonyl compounds.[7] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

-

Raney Nickel: A common, highly active catalyst for the hydrogenation of a wide range of functional groups, including aldehydes.[4][8] Hydrogenations using Raney Nickel can be performed at various temperatures and pressures.[9] Transfer hydrogenation, using a hydrogen donor like 2-propanol in place of H₂ gas, is also a viable and often more convenient option.[10]

-

Noble Metal Catalysts (Pd/C, PtO₂): Catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (Adams' catalyst) are also effective for aldehyde reductions. They often operate under milder conditions than nickel-based catalysts but can be more expensive.

Cannizzaro Reaction Considerations

For aldehydes lacking an α-hydrogen, like phthalaldehyde, the Cannizzaro reaction can occur in the presence of a strong base. This reaction involves the disproportionation of the aldehyde into a corresponding alcohol and a carboxylic acid. In the case of phthalaldehyde, the intramolecular reaction is significantly faster than the intermolecular reaction. This leads to the formation of 2-hydroxymethylbenzoic acid (as its salt) rather than 1,2-benzenedimethanol.[6][11] Therefore, strongly basic conditions should be avoided if 1,2-benzenedimethanol is the desired product.

Data Presentation: Comparison of Reduction Methods

| Method | Reagent/Catalyst | Typical Solvents | Temperature | Pressure (for Hydrogenation) | Yield | Selectivity & Remarks |

| Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Reflux | N/A | > 90% (from ester)[2] | Powerful, non-selective. Reduces esters and acids. Requires anhydrous conditions.[3] |

| Metal Hydride | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 0 °C to Room Temp. | N/A | High | Mild and selective for aldehydes/ketones. Safer and easier to handle.[5][6] |

| Catalytic | Raney Nickel | Ethanol, 2-Propanol | Room Temp. to 130 °C[9] | 1 - 10 bar H₂[9] | High | Highly active, versatile. Can be used for transfer hydrogenation.[10] |

| Catalytic | Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room Temperature | 1 - 4 bar H₂ | High | Milder conditions, but may be prone to over-reduction in some cases. |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium aluminum hydride is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Protocol 1: Reduction of Diethyl Phthalate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a literature procedure for the reduction of an ester derivative to 1,2-benzenedimethanol, yielding 93%.[2] A similar procedure would be effective for phthalaldehyde.

Materials:

-

Diethyl Phthalate (or Phthalaldehyde)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Ether

Procedure:

-

Setup: Equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL).[8]

-

Addition of Substrate: Dissolve the phthalate derivative (1 mol) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the reaction goes to completion.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the following in sequence, allowing the vigorous reaction to subside between additions:

-

Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. The salts should precipitate as a granular solid. Add anhydrous MgSO₄ and stir for another 15 minutes.

-

Isolation: Filter the solid salts and wash them thoroughly with ethyl ether or THF. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-benzenedimethanol.

-

Purification: The product can be purified by recrystallization or distillation if necessary.

Protocol 2: Reduction of Phthalaldehyde with Sodium Borohydride (NaBH₄)

This is a general procedure for the reduction of an aromatic aldehyde, adapted for phthalaldehyde.

Materials:

-

Phthalaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

5% Aqueous Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalaldehyde (1 mole) in methanol (900 mL).

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of NaBH₄: While stirring, add sodium borohydride (0.52 mol, ~2 equivalents of hydride) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

-

Workup: To the residue, add water (500 mL) and ethyl acetate (500 mL). Cool the mixture in an ice bath and slowly add 5% HCl to neutralize the excess borohydride and decompose the borate esters until the pH is ~5-6.[13]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,2-benzenedimethanol.

-

Purification: Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Mandatory Visualizations

Caption: General reaction pathway for the synthesis of 1,2-benzenedimethanol.

Caption: Experimental workflow for metal hydride reduction.

Caption: Experimental workflow for catalytic hydrogenation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. byjus.com [byjus.com]

- 5. patents.justia.com [patents.justia.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN105646152A - Preparation method of 1, 2-benzenedimethanol - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. echemi.com [echemi.com]

- 12. Workup [chem.rochester.edu]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Characterization and Analysis of 1,2-Benzenedimethanol (CAS 612-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is an aromatic diol with the chemical formula C₈H₁₀O₂. Its chemical structure consists of a benzene ring substituted with two adjacent hydroxymethyl (-CH₂OH) groups. This compound serves as a versatile building block in organic synthesis, with potential applications in the development of novel polymers, resins, and as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the characterization and analysis of 1,2-Benzenedimethanol, including its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and a summary of its known biological context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2-Benzenedimethanol is essential for its handling, characterization, and application. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 612-14-6 | N/A |

| Molecular Formula | C₈H₁₀O₂ | N/A |

| Molecular Weight | 138.16 g/mol | N/A |

| Appearance | White to light yellow powder or crystals | N/A |

| Melting Point | 62-65 °C | N/A |

| Boiling Point | 145 °C at 3 mmHg | N/A |

| Solubility | Soluble in water, ethanol, and ether. | N/A |

| InChI Key | XMUZQOKACOLCSS-UHFFFAOYSA-N | N/A |

| SMILES | OCc1ccccc1CO | N/A |

Synthesis of 1,2-Benzenedimethanol

1,2-Benzenedimethanol can be synthesized through various methods, with the reduction of phthalic anhydride or phthalaldehyde being common laboratory-scale procedures.

Synthesis Workflow

A general workflow for the synthesis of 1,2-Benzenedimethanol.

Experimental Protocol: Reduction of Phthalic Anhydride

This protocol outlines a general procedure for the synthesis of 1,2-Benzenedimethanol via the reduction of phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent)

-

Aqueous acid (e.g., 1 M HCl)

-

Aqueous base (e.g., saturated NaHCO₃ solution)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent in the anhydrous solvent.

-

Addition of Reactant: Slowly add a solution of phthalic anhydride in the same anhydrous solvent to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or under reflux for a specified time until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quenching: Carefully quench the excess reducing agent by the slow, sequential addition of water and then an aqueous base or acid at 0 °C.

-

Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization and Analysis

The identity and purity of 1,2-Benzenedimethanol are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A typical analytical workflow for the characterization of 1,2-Benzenedimethanol.

Experimental Protocols

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-Benzenedimethanol sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure. The aromatic protons are expected to appear in the range of 7.2-7.5 ppm, the methylene protons (-CH₂OH) around 4.7 ppm, and the hydroxyl protons (-OH) as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts to identify the different carbon environments. The aromatic carbons are expected in the 127-140 ppm region, and the methylene carbons (-CH₂OH) around 63 ppm.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the 1,2-Benzenedimethanol sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Column: Use a suitable capillary column, such as a non-polar (e.g., DB-5ms) or a mid-polar column.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected fragments of 1,2-Benzenedimethanol (e.g., m/z 40-200).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. The mass spectrum can be compared with a library database for confirmation.

ATR-FTIR Protocol:

-

Sample Preparation: Place a small amount of the solid 1,2-Benzenedimethanol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected first.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include a broad O-H stretch from the hydroxyl groups around 3300 cm⁻¹, C-H stretches of the aromatic ring and methylene groups, and C-O stretching vibrations.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is limited specific data on the biological activity and involvement in signaling pathways of 1,2-Benzenedimethanol. It has been mentioned as an environmental transformation product of the pesticide Dithianon[1]. While studies exist on the biological effects of benzene and some of its other derivatives, this information is not directly applicable to 1,2-Benzenedimethanol due to significant differences in chemical structure and reactivity.

Further research, including in vitro and in vivo studies, is required to elucidate the pharmacological and toxicological profile of 1,2-Benzenedimethanol and to determine its potential interactions with biological systems and signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the characterization and analysis of 1,2-Benzenedimethanol (CAS 612-14-6). The physicochemical properties have been summarized, and detailed experimental protocols for its synthesis and analysis using modern analytical techniques have been presented. While the chemical and analytical aspects of this compound are well-defined, a significant knowledge gap exists regarding its biological activity and potential roles in signaling pathways. This highlights an area ripe for future investigation by researchers in the fields of chemistry, biology, and drug development.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Benzenedimethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-benzenedimethanol, a key intermediate in organic synthesis. Due to a notable absence of publicly available quantitative solubility data in common organic solvents, this document focuses on providing established qualitative solubility information and a comprehensive experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge and methodologies required to effectively utilize 1,2-benzenedimethanol in various solvent systems.

Qualitative and Quantitative Solubility of 1,2-Benzenedimethanol

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Water | Soluble[1][2][3] | Data Not Available |

| Ether | Soluble[1][2][3] | Data Not Available |

| Ethanol | Soluble[1][2][3] | Data Not Available |

| Benzene | Soluble[1][2][3] | Data Not Available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Saturation (Shake-Flask) Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound in a solvent is the isothermal saturation method, commonly known as the shake-flask method.[4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

1. Materials and Equipment:

-

1,2-Benzenedimethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps or glass-stoppered flasks

-

Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

2. Procedure:

-

Preparation: Add an excess amount of solid 1,2-benzenedimethanol to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C, 37 °C). Agitate the samples at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[4]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.[4] Centrifugation is also a valid alternative for phase separation.[5]

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 1,2-benzenedimethanol. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

3. Experimental Considerations:

-

Purity of Compound and Solvents: The purity of both the 1,2-benzenedimethanol and the organic solvents is critical for accurate solubility determination.

-

Temperature Control: Temperature significantly affects solubility. Therefore, precise and constant temperature control throughout the equilibration process is essential.[5]

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism).

-

pH of Aqueous Solutions: When determining solubility in aqueous systems, the pH of the solution should be measured and controlled, as it can significantly influence the solubility of ionizable compounds.[4]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the isothermal saturation (shake-flask) method.

Caption: Workflow for determining the solubility of 1,2-Benzenedimethanol.

References

An In-depth Technical Guide to the Discovery and History of o-Xylylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylylene glycol, systematically named 1,2-benzenedimethanol and also known as phthalyl alcohol, is an aromatic diol of significant interest in various chemical and pharmaceutical applications. Its structure, featuring two hydroxymethyl groups positioned ortho to each other on a benzene ring, imparts unique properties that make it a valuable intermediate in the synthesis of a range of compounds, including polymers, resins, and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of o-xylylene glycol, with a focus on data-driven insights and detailed experimental methodologies.

Historical Perspective and Discovery

The first documented synthesis of o-xylylene glycol dates to the mid-20th century.[1] Early reports describe its preparation through the reduction of phthalaldehyde derivatives using sodium borohydride.[1] Prior to the development of modern catalytic methods, the synthesis of aromatic diols like o-xylylene glycol often involved multi-step processes that were less efficient and generated more waste. Traditional methods for preparing o-xylylene glycol included the basic hydrolysis of corresponding dihalides, such as α,α'-dichloro-o-xylene.[2] Another historical approach involved the esterification of phthalic acid or its anhydride followed by reduction.[2] These early methods laid the groundwork for the more refined and efficient synthetic routes used today.

Physicochemical Properties

o-Xylylene glycol is a white to off-white crystalline solid or a viscous liquid, depending on its purity.[1] It is characterized by the physical and chemical properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | [3] |

| Molecular Weight | 138.16 g/mol | [3] |

| CAS Number | 612-14-6 | |

| Appearance | White to off-white crystalline solid or viscous liquid | [1] |

| Melting Point | 63-65 °C | |

| Boiling Point | 270 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, and ether |

Synthesis of o-Xylylene Glycol: A Comparative Overview

The synthesis of o-xylylene glycol has evolved significantly, moving from classical methods to more efficient and greener catalytic processes. The primary modern routes start from phthalic anhydride, phthalide, or o-xylene derivatives. The following diagram illustrates the major synthetic pathways.

Experimental Protocols

1. Reduction of Phthalic Anhydride with Zinc Chloride and Potassium Borohydride

This method provides a high yield of o-xylylene glycol under relatively mild conditions.

-

Materials: Phthalic anhydride, Zinc Chloride (ZnCl₂), Potassium Borohydride (KBH₄), and a suitable solvent (e.g., tetrahydrofuran).

-

Procedure:

-

In a reaction vessel, a solution of phthalic anhydride in the chosen solvent is prepared.

-

A molar excess of KBH₄ and ZnCl₂ are added to the solution. A typical molar ratio of KBH₄:ZnCl₂:phthalic anhydride is 3:1.5:1.[4]

-

The reaction mixture is stirred at a controlled temperature, typically around 60°C, for approximately 10 hours.[4]

-

Upon completion of the reaction, the mixture is quenched, and the product is extracted and purified.

-

-

Yield: Greater than 91%.[4]

2. Selective Hydrogenolysis of Phthalide

This modern, green chemistry approach offers high yield and selectivity with the use of a heterogeneous catalyst.

-

Materials: Phthalide, a high-dispersion metal oxide-supported metal catalyst (e.g., Cu/MgO, Ru/CeO₂, Rh/MgO), and a solvent (e.g., 1,4-dioxane).[4]

-

Procedure:

-

The catalyst and a solution of phthalide in the solvent are placed in a high-pressure reactor (autoclave or fixed-bed reactor).

-

The reactor is pressurized with hydrogen gas to 5-15 MPa.[4]

-

The reaction is carried out at a temperature of 100-280°C for 8-10 hours in an autoclave, or with a mass space velocity of 0.5-1.5 h⁻¹ in a fixed-bed reactor.[4]

-

After the reaction, the catalyst is separated by filtration, and the o-xylylene glycol is isolated from the solvent.

-

-

Yield: Up to 96%.[4]

3. Basic Hydrolysis of α,α'-Dichloro-o-xylene

A more traditional method that is still relevant in some industrial contexts.

-

Materials: α,α'-Dichloro-o-xylene, a base (e.g., sodium carbonate), and water.

-

Procedure:

-

α,α'-Dichloro-o-xylene is subjected to hydrolysis in the presence of an alkali solution.[2]

-

The reaction mixture is heated to facilitate the hydrolysis.

-

After the reaction, impurities are removed through organic solvent back-extraction.

-

The pH of the mother liquor is adjusted to 7-7.5 with hydrochloric acid.

-

The crude product is obtained after concentration, salt separation, and cooling, followed by recrystallization from water to yield the final product.[2]

-

Quantitative Data on Synthesis Methods

The following table summarizes key quantitative data for different synthesis methods of o-xylylene glycol, allowing for a direct comparison of their efficiencies.

| Starting Material | Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference(s) |

| Phthalic Anhydride | ZnCl₂/KBH₄ | 60 | Ambient | 10 | >91 | - | [4] |

| Phthalide | Cu/MgO | 160 | 8 | - | 97 | 95 | [4] |

| Phthalide | Rh/MgO | 280 | 15 | - | 99 | 90 | [4] |

| Phthalic Anhydride with Halogenated Alkane | Hydrogenation Catalyst | 50-250 | 0.5-5 | 300-500 | 83.5-93.5 | - | [2] |

Applications in Drug Development and Other Fields

o-Xylylene glycol serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its two primary alcohol functionalities allow for the construction of various heterocyclic compounds and other complex molecules with potential biological activity.[1] It is a key intermediate in the synthesis of certain drugs and specialty chemicals.[1][2]

Beyond pharmaceuticals, o-xylylene glycol is utilized in polymer chemistry as a monomer for the production of polyesters and polyurethanes.[1] It also finds application as a resin additive and in the formulation of coatings.[1]

Conclusion

The journey of o-xylylene glycol from its initial synthesis in the mid-20th century to its current production through highly efficient catalytic methods highlights the significant advancements in synthetic organic chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis and properties is crucial for leveraging this versatile molecule in the creation of novel compounds and materials. The continued development of greener and more economical synthetic routes will undoubtedly expand the applications of o-xylylene glycol in the future.

References

- 1. Page loading... [guidechem.com]

- 2. CN105646152B - A kind of preparation method of phthalyl alcohol - Google Patents [patents.google.com]

- 3. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113968771B - Method for preparing o-xylene glycol by selective hydrogenolysis of phthalide - Google Patents [patents.google.com]

In-Depth Technical Guide on the Stability and Storage of 1,2-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Benzenedimethanol (CAS 612-14-6). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document outlines the known stability profile, presents hypothetical degradation pathways based on the chemical nature of the molecule, and provides detailed, representative experimental protocols for conducting forced degradation studies. The presented quantitative data is illustrative to guide researchers in designing and interpreting stability studies.

Core Stability and Storage Information

1,2-Benzenedimethanol is a white to off-white crystalline solid. It is generally considered stable under standard ambient conditions.[1][2]

Recommended Storage Conditions

For optimal preservation of its chemical integrity, 1,2-Benzenedimethanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] While ambient temperatures are generally acceptable, some suppliers recommend storing the compound below +30°C.[3][4]

Incompatibilities and Hazardous Decomposition

The compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[2][3] Contact with these substances should be avoided to prevent potentially hazardous reactions. Upon combustion, 1,2-Benzenedimethanol may produce hazardous decomposition products, including carbon monoxide and carbon dioxide.[2]

Hypothetical Degradation Pathways

Based on the chemical structure of 1,2-Benzenedimethanol, which features two primary alcohol functional groups on a benzene ring, several degradation pathways can be postulated under forced stress conditions.

Oxidative Degradation

Oxidation is a likely degradation pathway for 1,2-Benzenedimethanol. The primary alcohol groups are susceptible to oxidation to form aldehydes and subsequently carboxylic acids.

References

In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 1,2-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Benzenedimethanol. It includes detailed quantitative data, experimental protocols, and a logical workflow for spectral interpretation, designed to assist researchers in the structural elucidation and characterization of this compound.

1H NMR Spectral Data of 1,2-Benzenedimethanol

The 1H NMR spectrum of 1,2-Benzenedimethanol exhibits distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below. These parameters are crucial for the unambiguous assignment of each proton in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Ar-H (4H) | 7.25 - 7.45 | Multiplet | - | 4H |

| CH 2OH (4H) | 4.70 | Singlet | - | 4H |

| OH (2H) | 2.50 (broad) | Singlet | - | 2H |

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on concentration, temperature, and solvent, and it may appear as a broad singlet or exchange with D2O.